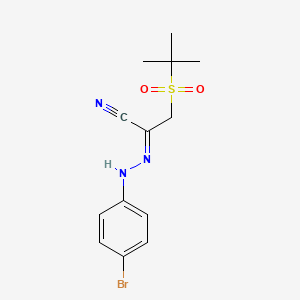
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone family. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a cyclopropyl group, a quinolone core, and a carboxylic acid functional group, contributes to its distinctive chemical properties and reactivity.
準備方法
The synthesis of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the quinolone core. The synthetic route often includes the following steps:
Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized with a methylamino group through nucleophilic substitution reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow synthesis and automated reaction monitoring.
化学反応の分析
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halides or amines.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides, using reagents like alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of quinolone derivatives with diverse properties.
科学的研究の応用
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to these enzymes, making it a potent antibacterial agent.
類似化合物との比較
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone derivatives, such as:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Norfloxacin: A quinolone with a simpler structure and narrower spectrum of activity.
The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct chemical properties and biological activities.
特性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
1-cyclopropyl-8-methyl-7-[3-methyl-4-(methylamino)phenyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O3/c1-12-10-14(4-9-19(12)23-3)16-7-8-17-20(13(16)2)24(15-5-6-15)11-18(21(17)25)22(26)27/h4,7-11,15,23H,5-6H2,1-3H3,(H,26,27) |
InChIキー |
XOLRGTUKFCOZAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


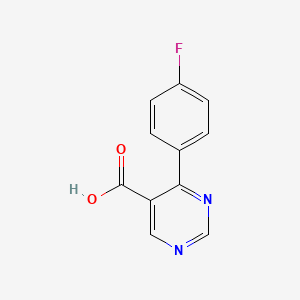
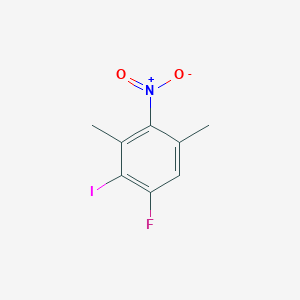

![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)

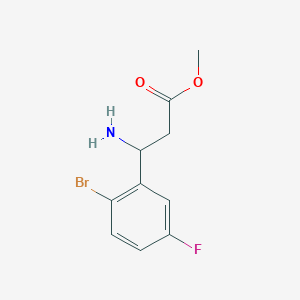

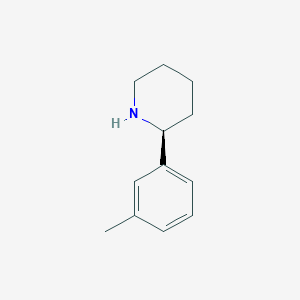
methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
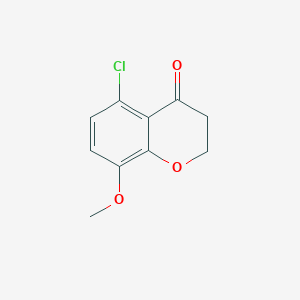
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
